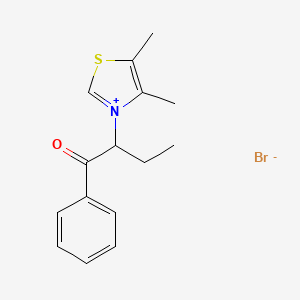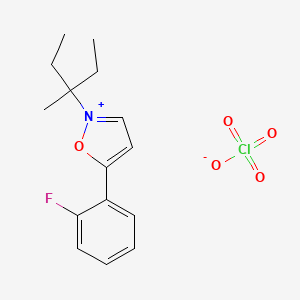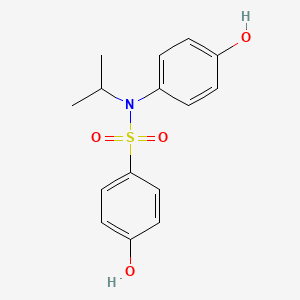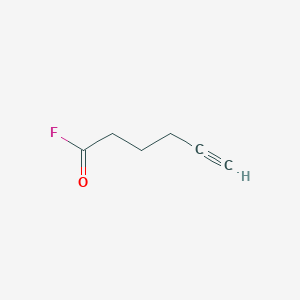
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzoylpropyl group and two methyl groups attached to the thiazole ring, along with a bromide ion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(1-benzoylpropyl)-4,5-dimethylthiazole with a brominating agent such as hydrobromic acid or bromine in an organic solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide position, where nucleophiles like amines or thiols replace the bromide ion.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazoline derivatives.
Substitution: Thiazolium derivatives with various functional groups replacing the bromide ion.
科学研究应用
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用机制
The exact mechanism of action of Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s thiazole ring can participate in various biochemical pathways, potentially leading to antimicrobial or antifungal effects.
相似化合物的比较
Similar Compounds
Thiazole: A simpler compound with a similar ring structure but lacking the benzoylpropyl and methyl groups.
Benzothiazole: Contains a fused benzene and thiazole ring, differing in structure and properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.
Uniqueness
Thiazolium, 3-(1-benzoylpropyl)-4,5-dimethyl-, bromide is unique due to its specific substituents, which confer distinct chemical and biological properties
属性
CAS 编号 |
859158-10-4 |
|---|---|
分子式 |
C15H18BrNOS |
分子量 |
340.3 g/mol |
IUPAC 名称 |
2-(4,5-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylbutan-1-one;bromide |
InChI |
InChI=1S/C15H18NOS.BrH/c1-4-14(16-10-18-12(3)11(16)2)15(17)13-8-6-5-7-9-13;/h5-10,14H,4H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
DHKKQUMORSWDOD-UHFFFAOYSA-M |
规范 SMILES |
CCC(C(=O)C1=CC=CC=C1)[N+]2=CSC(=C2C)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,8R)-5,9,9-Trimethylbicyclo[6.2.0]decane-2,5-dicarbaldehyde](/img/structure/B14193168.png)
![5-(furan-3-yl)-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide](/img/structure/B14193172.png)
![Trimethyl[1-(methylsulfanyl)dec-1-EN-1-YL]silane](/img/structure/B14193173.png)


![4-Ethoxy-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14193180.png)

![1-Chloro-3-[4-(trifluoromethoxy)phenyl]propan-2-one](/img/structure/B14193185.png)
![N-{3-[5-(4-Methoxyanilino)pyridin-3-yl]phenyl}acetamide](/img/structure/B14193189.png)

![4-[1-Amino-2-oxo-2-(piperidin-1-yl)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14193204.png)
